6-Bromoquinazolin-2(1H)-one is a heterocyclic compound characterized by a fused benzene and pyrimidine ring system, with a bromine atom at the sixth position and a keto group at the second position. Its molecular formula is , and it has a molecular weight of approximately 224.05 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.
6-Bromoquinazolin-2(1H)-one can be synthesized through various methods, primarily involving the cyclization of anthranilic acid derivatives. The compound is commercially available from multiple suppliers, indicating its relevance in research and industrial applications.
This compound falls under the category of quinazolinones, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Quinazolinones are often used as scaffolds in the development of pharmaceutical agents.
The synthesis of 6-bromoquinazolin-2(1H)-one typically involves several routes:
The synthesis often employs techniques such as refluxing in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction. Industrial production may utilize continuous flow reactors to enhance yield and purity, followed by purification methods like recrystallization or chromatography.
The core structure of 6-bromoquinazolin-2(1H)-one consists of a quinazoline framework, characterized by:
Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly used for structural confirmation and purity analysis .
6-Bromoquinazolin-2(1H)-one undergoes several notable chemical reactions:
Common reagents for these reactions include:
These reactions allow for further functionalization of the compound, enabling the synthesis of various derivatives for biological evaluation .
The mechanism of action of 6-bromoquinazolin-2(1H)-one varies based on its application. In medicinal chemistry, it often acts as an inhibitor for enzymes or receptors involved in disease pathways. The presence of the bromine atom enhances binding affinity and selectivity towards target proteins through interactions such as hydrogen bonding and π-π stacking .
Relevant analyses using NMR and IR spectroscopy confirm structural integrity and purity levels during synthesis .
6-Bromoquinazolin-2(1H)-one has numerous applications in scientific research:
Quinazolinone scaffolds—specifically the 4(3H)-one and 2(1H)-one isomers—have been pivotal in drug discovery since the 19th century. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869, with Bischler, Lang, Gabriel, and Colman later expanding the structural repertoire [3]. By the mid-20th century, these heterocycles became cornerstones of clinical therapeutics:
Table 1: Clinically Approved Quinazoline-Based Drugs
Drug Name | Core Structure | Therapeutic Indication | Key Mechanism |
---|---|---|---|
Prazosin | Quinazolin-4(3H)-one | Hypertension | α1-Adrenergic antagonist |
Gefitinib | Quinazolin-4(3H)-one | Non-small cell lung cancer | EGFR tyrosine kinase inhibitor |
Proquazone | Quinazolin-4(3H)-one | Inflammation | COX inhibition |
Raltitrexed | Quinazolin-4(3H)-one | Colorectal cancer | Thymidylate synthase inhibitor |
These successes stem from the scaffold’s synthetic versatility and capacity for hydrogen bonding, π-stacking, and hydrophobic interactions with biological targets [3] [4].
Bromine’s incorporation into heterocycles like quinazolinones modifies electronic, steric, and pharmacokinetic properties, amplifying therapeutic potential. Key mechanistic roles include:
Table 2: Impact of Bromine Substitution on Bioactivity
Compound | Bromine Position | Activity Enhancement | Proposed Rationale |
---|---|---|---|
6-Bromoquinolin-2(1H)-one | C6 | 3-fold ↑ in antimicrobial potency | Enhanced membrane penetration |
5-Bromo-2-thiazolidinone | C5 | 90% tubulin polymerization inhibition | Steric hindrance at binding site |
6-Bromoquinazolin-4(3H)-one | C6 | IC50 = 1.2 μM (EGFR vs. 8.3 μM parent) | Electronic effects optimizing H-bonding |
Bromine also enables covalent binding via reversible interactions with cysteine residues in enzyme active sites (e.g., kinase domains) [5] [6].
The strategic focus on 6-bromoquinazolin-2(1H)-one (CID 17913555, C₈H₅BrN₂O) arises from its unique structural duality:
This positions 6-bromoquinazolin-2(1H)-one as a versatile candidate for drug development, material science, and chemical biology.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0